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Compound of Interest

Compound Name: UPF-1035

cat. No.: 8030491

A Comparative Analysis of OK-1035 and M3814: Two DNA-PK Inhibitors

In the landscape of targeted cancer therapy, inhibitors of the DNA-dependent protein kinase
(DNA-PK) have emerged as a promising strategy to enhance the efficacy of DNA-damaging
agents such as radiotherapy and chemotherapy. This guide provides a comparative analysis of
two such inhibitors: OK-1035, an early-generation DNA-PK inhibitor, and M3814 (also known
as peposertib or nedisertib), a more recent and clinically advanced compound. This
comparison is intended for researchers, scientists, and drug development professionals,
offering a detailed look at their mechanisms, preclinical and clinical data, and experimental
protocols.

Introduction to OK-1035 and M3814

OK-1035 was identified as a potent and selective inhibitor of DNA-PK in the mid-1990s.[1][2] It
functions as an ATP-competitive inhibitor of DNA-PK's catalytic activity.[1] While it showed
selectivity for DNA-PK over several other protein kinases in initial studies, its development has
not progressed to the same extent as newer inhibitors.[1][2]

M3814 (Peposertib/Nedisertib) is a highly potent, selective, and orally bioavailable inhibitor of
DNA-PK.[3][4] It is also an ATP-competitive inhibitor that has been extensively evaluated in
preclinical and clinical settings.[4][5] M3814 is designed to block the non-homologous end
joining (NHEJ) pathway of DNA double-strand break (DSB) repair, thereby sensitizing cancer
cells to DNA-damaging therapies.[5][6]

Mechanism of Action and Signaling Pathway
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Both OK-1035 and M3814 target the catalytic subunit of DNA-PK (DNA-PKcs), a key enzyme in
the NHEJ pathway for repairing DNA DSBs. By inhibiting DNA-PKcs, these molecules prevent
the phosphorylation of downstream targets, leading to an accumulation of unrepaired DNA

damage and subsequent cell death.
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Figure 1: Simplified DNA-PK signaling pathway in NHEJ and points of inhibition.

Comparative Performance Data

The following tables summarize the available quantitative data for OK-1035 and M3814.

Mechanism of

Compound Target _ IC50 References
Action
8 uM (later
OK-1035 DNA-PK ATP-competitive reported as 100 [1][2]
uM)
N <3nM (0.6 nM
M3814 DNA-PK ATP-competitive [4]

at 10 pM ATP)

Table 1: In Vitro Potency against DNA-PK.

Compound Preclinical Models Key Findings References

OK-1035 Murine leukemia cells Retarded DNA repair [2]

Sensitizes cells to

Multiple cancer cell ionizing radiation and
lines and human chemotherapy; leads
M3814 [B1[4117]
tumor xenograft to complete tumor
models regression in some in
vivo models.

Table 2: Summary of Preclinical Efficacy.
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Phase of o
Compound Key Findings References
Development
No recent clinical trial
OK-1035 Preclinical data available under N/A
this name.
Well-tolerated with
modest single-agent
efficacy.
Phase I/Il Clinical Recommended Phase
M3814 [8][9][10]

Trials

Il dose established.
Ongoing trials in
combination with

chemo-radiation.

Table 3: Clinical Development Status.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of

findings.

In Vitro DNA-PK Inhibition Assay (General Protocol):

A common method to determine the IC50 of a DNA-PK inhibitor involves a kinase activity

assay.
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Figure 2: General workflow for an in vitro DNA-PK inhibition assay.
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Cell-Based Assay for DNA Damage and Repair:

Immunofluorescence staining for yH2AX, a marker of DNA double-strand breaks, is a standard

method to assess the cellular effects of DNA-PK inhibitors.

Cell Culture and Treatment: Cancer cells are cultured and treated with the DNA-PK inhibitor
(OK-1035 or M3814) with or without a DNA-damaging agent (e.g., ionizing radiation or a
chemotherapeutic).

Immunofluorescence: Cells are fixed, permeabilized, and incubated with a primary antibody
against yH2AX, followed by a fluorescently labeled secondary antibody.

Microscopy and Analysis: The number of yH2AX foci per cell is quantified using fluorescence
microscopy. An increase in the number and persistence of foci in inhibitor-treated cells
indicates inhibition of DNA repair.

In Vivo Xenograft Studies (M3814):

Tumor Implantation: Human cancer cells are subcutaneously injected into
immunocompromised mice.[7]

Treatment: Once tumors reach a specified volume, mice are treated with M3814
(administered orally), a DNA-damaging agent (e.g., fractionated radiotherapy), or a
combination of both.[3][7]

Tumor Growth Monitoring: Tumor volume is measured regularly to assess treatment efficacy.
[71[11]

Pharmacodynamic Assessments: Tumor tissues can be collected at various time points to
measure the inhibition of DNA-PK phosphorylation and other biomarkers.[4][7]

Comparative Summary

M3814 represents a significant advancement over the earlier DNA-PK inhibitor, OK-1035. The

most striking difference lies in their potency, with M3814 exhibiting inhibitory activity in the

nanomolar range, whereas OK-1035 is active in the micromolar range. This increased potency

often translates to better efficacy at lower, more tolerable doses in a clinical setting.
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Furthermore, the extent of preclinical and clinical investigation for M3814 far surpasses that for
OK-1035. M3814 has a robust data package supporting its mechanism of action and its
potential as a combination therapy, and it is actively being evaluated in human clinical trials.[8]
[12][13] In contrast, the development of OK-1035 appears to have been discontinued or at least
has not been prominently reported in recent scientific literature.

For researchers and drug developers, M3814 serves as a current benchmark for a clinical-
stage DNA-PK inhibitor. The data from M3814 studies provide valuable insights into the
therapeutic potential and challenges of targeting the DNA-PK pathway in oncology. While OK-
1035 was an important early tool compound for understanding DNA-PK, its lower potency and
lack of recent development limit its current relevance for clinical translation.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.asco.org/abstracts-presentations/ABSTRACT187975
https://pmc.ncbi.nlm.nih.gov/articles/PMC6906487/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6906487/
https://www.cancer.gov/research/participate/clinical-trials/intervention/dna-dependent-protein-kinase-inhibitor?pn=1
https://www.mdanderson.org/patients-family/diagnosis-treatment/clinical-trials/clinical-trials-index/clinical-trials-detail.ID2019-1035.html
https://www.mdanderson.org/patients-family/diagnosis-treatment/clinical-trials/clinical-trials-index/clinical-trials-detail.ID2019-1035.html
https://www.benchchem.com/product/b030491#comparative-analysis-of-ok-1035-and-m3814
https://www.benchchem.com/product/b030491#comparative-analysis-of-ok-1035-and-m3814
https://www.benchchem.com/product/b030491#comparative-analysis-of-ok-1035-and-m3814
https://www.benchchem.com/product/b030491#comparative-analysis-of-ok-1035-and-m3814
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b030491?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

